molecular formula C10H10N2O4 B8299808 5-Methoxy-2-methyl-6-nitroisoindolin-1-one

5-Methoxy-2-methyl-6-nitroisoindolin-1-one

Cat. No.: B8299808
M. Wt: 222.20 g/mol
InChI Key: ZIUHOZMHMHMQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-methyl-6-nitroisoindolin-1-one is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

5-methoxy-2-methyl-6-nitro-3H-isoindol-1-one

InChI

InChI=1S/C10H10N2O4/c1-11-5-6-3-9(16-2)8(12(14)15)4-7(6)10(11)13/h3-4H,5H2,1-2H3

InChI Key

ZIUHOZMHMHMQLK-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC(=C(C=C2C1=O)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To crude 2-(bromomethyl)-4-methoxy-5-nitrobenzoate (<4 mmol) in methanol (36 mL) was added Et3N (0.68 mL, 4.8 mmol) and methylamine in EtOH (0.6 mL, ˜8 M in EtOH, 4.8 mmol). The mixture was heated to 70° C. for 5 h. and then EtOAc (30 mL) and 2M HCl(aq) (30 mL) was added. The layers were separated and the aqueous layer was extracted with EtOAc (2×30 mL). The combined organic fractions were passed through a hydrophobic frit and the solvent was removed in vacuo. Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane then EtOAc-10% MeOH in DCM) gave impure 5-methoxy-2-methyl-6-nitroisoindolin-1-one (487 mg) as a brown solid. The crude material was used directly in the next reaction without any further purification.
Name
2-(bromomethyl)-4-methoxy-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.68 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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